5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound notable for its intricate molecular structure and potential biological activities. This compound features multiple functional groups, including furan, hydroxyl, and propoxy moieties, making it a subject of interest in medicinal chemistry. The molecular formula is with a molecular weight of approximately 433.5 g/mol.
The synthesis of 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves several multi-step organic reactions.
The molecular structure of 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be depicted using various structural representations:
YVQHLPVPRALHFC-UHFFFAOYSA-N
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)NN=C3C5=CC=CC=C5O
The compound's unique structure includes:
5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can participate in various chemical reactions:
The reactivity profile suggests that this compound could be further modified to enhance its biological activity or selectivity towards specific targets.
The mechanism of action for 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one may involve interactions with various biological targets:
Studies indicate that similar compounds exhibit significant biological activities such as anti-inflammatory and anticancer effects.
The physical properties of 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one include:
Key chemical properties include:
Relevant analytical techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and MS (Mass Spectrometry) are essential for characterizing this compound .
The potential applications of 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one span several fields:
The structural diversity of this compound enhances its potential efficacy compared to simpler analogs while offering versatility for further modifications in drug design.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: